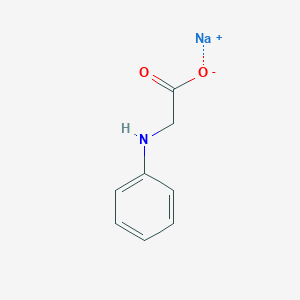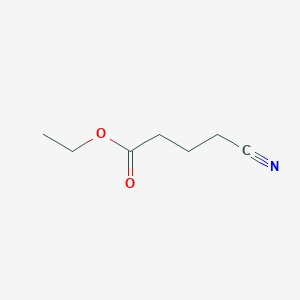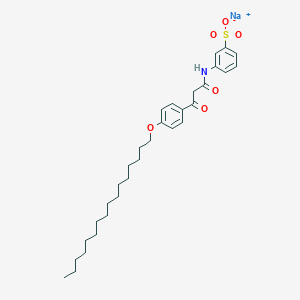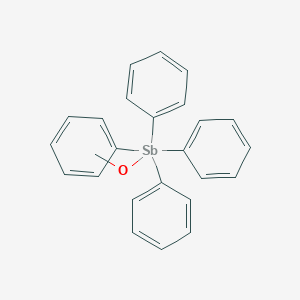
4,6-Dimethyl-1-oxidopyrimidin-1-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dimethyl-1-oxidopyrimidin-1-ium (DMPO) is a stable nitroxide radical that has been widely used in scientific research due to its unique properties. DMPO is a spin trap that can react with free radicals and form stable adducts, which can be detected by various spectroscopic techniques.
Scientific Research Applications
4,6-Dimethyl-1-oxidopyrimidin-1-ium has been widely used in scientific research as a spin trap to study free radical reactions in various biological and chemical systems. 4,6-Dimethyl-1-oxidopyrimidin-1-ium can trap a wide range of free radicals, including superoxide, hydroxyl radical, alkoxyl radical, and lipid peroxyl radical.
Mechanism Of Action
The mechanism of action of 4,6-Dimethyl-1-oxidopyrimidin-1-ium involves the reaction of the nitroxide group with a free radical to form a stable nitroxide radical adduct. The reaction is reversible, and the nitroxide radical adduct can be detected by various spectroscopic techniques, such as electron paramagnetic resonance (EPR) spectroscopy.
Biochemical And Physiological Effects
4,6-Dimethyl-1-oxidopyrimidin-1-ium has been shown to have antioxidant properties and can scavenge free radicals in biological systems. 4,6-Dimethyl-1-oxidopyrimidin-1-ium has also been shown to protect cells from oxidative stress and apoptosis induced by reactive oxygen species (ROS).
Advantages And Limitations For Lab Experiments
4,6-Dimethyl-1-oxidopyrimidin-1-ium is a stable and non-toxic compound that can be easily synthesized and purified. 4,6-Dimethyl-1-oxidopyrimidin-1-ium is also a highly specific spin trap that can selectively trap free radicals in various biological and chemical systems. However, 4,6-Dimethyl-1-oxidopyrimidin-1-ium has a relatively short half-life and can react with other molecules in biological systems, which may affect its specificity and sensitivity.
Future Directions
There are several future directions for the research on 4,6-Dimethyl-1-oxidopyrimidin-1-ium. First, the development of new spin traps with improved sensitivity and specificity for specific free radicals is needed. Second, the application of 4,6-Dimethyl-1-oxidopyrimidin-1-ium in vivo studies to investigate the role of free radicals in various diseases is needed. Third, the combination of 4,6-Dimethyl-1-oxidopyrimidin-1-ium with other techniques, such as mass spectrometry and imaging techniques, can provide more detailed information on free radical reactions in biological systems.
Conclusion
In conclusion, 4,6-Dimethyl-1-oxidopyrimidin-1-ium is a spin trap that has been widely used in scientific research to study free radical reactions in various biological and chemical systems. 4,6-Dimethyl-1-oxidopyrimidin-1-ium has unique properties that make it a valuable tool for investigating the role of free radicals in various diseases. Further research on 4,6-Dimethyl-1-oxidopyrimidin-1-ium and its derivatives is needed to develop new spin traps with improved sensitivity and specificity for specific free radicals and to investigate the role of free radicals in various diseases.
Synthesis Methods
4,6-Dimethyl-1-oxidopyrimidin-1-ium can be synthesized by the oxidation of 4,6-dimethylpyrimidine with lead tetraacetate or potassium permanganate. The reaction yields 4,6-Dimethyl-1-oxidopyrimidin-1-ium as a yellowish-orange crystalline solid. The purity of 4,6-Dimethyl-1-oxidopyrimidin-1-ium can be further improved by recrystallization from ethanol or acetonitrile.
properties
IUPAC Name |
4,6-dimethyl-1-oxidopyrimidin-1-ium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-5-3-6(2)8(9)4-7-5/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYBUMJJZANUIJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=[N+](C=N1)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.14 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dimethyl-1-oxidopyrimidin-1-ium | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![cobalt(3+);[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(4Z,9Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl phosphate](/img/structure/B88609.png)
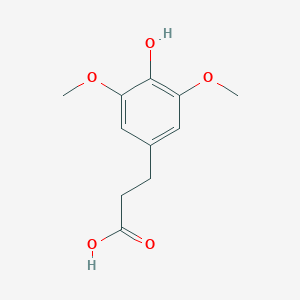
![Bicyclo[2.2.1]hept-5-en-2-yltrichlorosilane](/img/structure/B88611.png)

